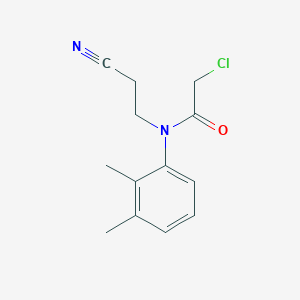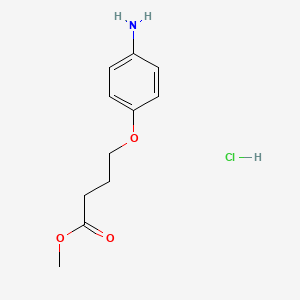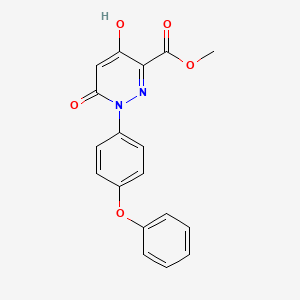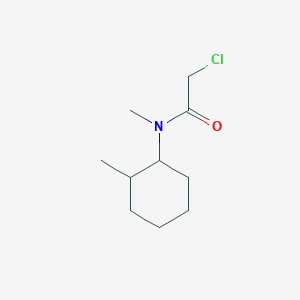
Neoagarooctaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoagarooctaose is a chemical compound with the formula C48H74O37 . It is a revolutionary biomedical marvel procured from crimson algae . It is a product of the degradation of agarose, a polysaccharide that consists of alternating disaccharide units of D-galactose and 3,6-anhydro-L-galactose .
Synthesis Analysis
Neoagarooctaose is synthesized by hydrolyzing agar with β-agarase for different lengths of time . A truncated marine agarase, AgaM1, has been found to produce Neoagarooctaose with various degrees of polymerization under certain conditions .Molecular Structure Analysis
The molecular structure of Neoagarooctaose includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 170 bonds, including 96 non-H bonds, 18 rotatable bonds, 4 five-membered rings, 8 six-membered rings, 4 seven-membered rings, 18 hydroxyl groups, 4 primary alcohols, 13 secondary alcohols, 19 ethers (aliphatic), and 4 Oxolanes .Chemical Reactions Analysis
Neoagarooctaose is produced by most marine β-agarases, which possess low degrees of polymerization (DPs ≤6) and limited categories . The optimum conditions for various Neoagarooctaose production included mixing 1% agarose (w/v) with 10.26 U/ml of a truncated marine agarase and incubating the mixture at 50°C in deionized water for 100 min .Physical And Chemical Properties Analysis
Neoagarooctaose has a molecular weight of 1243.07896 g/mol . It contains 74 Hydrogen atoms, 48 Carbon atoms, and 37 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
1. Enzymatic Degradation and Structural Analysis
The study of the enzymatic degradation of neoagarooctaose provides insights into the structural and functional aspects of agarases. Han et al. (2013) demonstrated the importance of specific residues in the catalytic module of β-agarase for the degradation of neoagarooctaose. They found that modifications in the active site residues of agarase can alter the degradation pattern of agarose into oligosaccharides, including neoagarooctaose (Han et al., 2013). Similarly, the work by Lu et al. (2009) on the β-agarase gene from marine Pseudoalteromonas sp. demonstrated the enzymatic capability to hydrolyze agarose, yielding neoagarooctaose as one of the products (Lu et al., 2009).
2. Biochemical Characterization of Agarases
The biochemical characterization of agarases is a key area of research. Lin et al. (2017) characterized a novel β-agarase from marine bacterium Aquimarina agarilytica, which uniquely produces neoagarooctaose as one of the main products, differing from other GH16 family agarases (Lin et al., 2017). Han et al. (2019) studied the recombinant β-agarase CaAga1 from Cellulophaga algicola, revealing its unique enzymatic properties and its efficiency in hydrolyzing agarose into neoagarooctaose (Han et al., 2019).
3. Biological Activities and Potential Applications
The potential biological activities of neoagarooctaose and related oligosaccharides are explored in several studies. Wang et al. (2017) investigated the anti-inflammatory properties of neoagaro-oligosaccharides, including neoagarooctaose, revealing their potential as anti-inflammatory agents (Wang et al., 2017). Additionally, Lin et al. (2019) established a method for the preparation of various neoagaro-oligosaccharides, including neoagarooctaose, which could be significant for studying their bioactivities (Lin et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Neoagarooctaose has potential uses in food, pharmaceutical, and cosmetic industries . The present study provides direction toward future Neoagarooctaose production through enzyme modification . This study provides numerous substrate sources for production and activity tests of Neoagarooctaose with high DPs and offers a foundation for large-scale production of Neoagarooctaose with various DPs at a low cost .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O37/c49-1-9-17(53)34(22(58)41(66)71-9)82-46-27(63)38-30(14(76-46)6-68-38)79-44-25(61)36(19(55)11(3-51)73-44)84-48-29(65)40-32(16(78-48)8-70-40)81-45-26(62)37(20(56)12(4-52)74-45)85-47-28(64)39-31(15(77-47)7-69-39)80-43-24(60)35(18(54)10(2-50)72-43)83-42-23(59)33-21(57)13(75-42)5-67-33/h9-66H,1-8H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTINZGCDQSXMS-ORIZPBECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)OC1C2COC1C(C(O2)OC1C(C(OC(C1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O[C@@H]1[C@@H]2CO[C@H]1[C@@H]([C@@H](O2)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74O37 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1243.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)

![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)





![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)
